N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound belongs to a broader class of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, which are generated through alkylation of α-chloroacetamides with 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione in the presence of KOH, followed by Paal-Knorr condensation to modify the triazole ring . Its structure features a 3,4-dimethylphenyl acetamide group linked via a sulfanyl bridge to a triazole core substituted with furan-2-yl and furan-2-ylmethyl groups. These structural elements are hypothesized to enhance lipophilicity and biological activity, particularly in reducing inflammation-associated edema .
Properties
Molecular Formula |
C21H20N4O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-14-7-8-16(11-15(14)2)22-19(26)13-29-21-24-23-20(18-6-4-10-28-18)25(21)12-17-5-3-9-27-17/h3-11H,12-13H2,1-2H3,(H,22,26) |
InChI Key |
QAAJUVCKHIOPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)C |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure features a triazole ring, which is known for its diverse biological activities, and furan moieties that enhance its pharmacological profile. The presence of the sulfanyl group is also critical, as it may influence the compound's interaction with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 2 µg/mL |
| Compound B | VRE | 4 µg/mL |
| This compound | TBD |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicated that the compound exhibits significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC50 values in the micromolar range .
Table 2: Cytotoxicity Data
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, triazole derivatives are known to inhibit fungal lanosterol demethylase, a key enzyme in ergosterol biosynthesis .
Case Study 1: Antifungal Efficacy
A recent study evaluated the antifungal activity of various triazole derivatives against Candida species. The tested compound showed promising results against fluconazole-resistant strains, indicating its potential as a novel antifungal agent .
Case Study 2: Anticancer Properties
In another study focusing on breast cancer treatment, this compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests that further exploration of its anticancer properties could be beneficial for developing new therapeutic strategies .
Scientific Research Applications
Medicinal Chemistry
N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is being explored for its potential as an antimicrobial and anticancer agent . The triazole structure is particularly significant due to its known ability to inhibit ergosterol synthesis in fungi and its potential to interfere with cancer cell proliferation.
Case Studies :
- In vitro studies have demonstrated that this compound exhibits effective inhibition against fungal pathogens such as Candida albicans and Aspergillus niger, with IC50 values lower than those of traditional antifungal agents .
- Its anticancer properties have been evaluated against various cancer cell lines, showing significant growth inhibition rates .
Agricultural Applications
The compound has also shown promise in agricultural chemistry , particularly as a fungicide. Its application as a seed treatment agent protects crops from fungal diseases while enhancing yield and health.
Research Findings :
- Field trials indicate that the use of this compound leads to improved resistance against fungal infections in crops, promoting healthier growth and higher yields .
Materials Science
In materials science, this compound is being investigated for its potential use in developing new materials with specific electronic or optical properties. The unique structural characteristics allow for the design of materials that can be tailored for various applications.
Comparison with Similar Compounds
Key Observations :
- Furan vs. Aromatic Substituents : The presence of dual furan rings in the target compound may increase π-π stacking interactions with biological targets compared to simpler methyl or ethyl groups .
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethylphenyl group (electron-donating) contrasts with nitro (e.g., 2-methyl-5-nitrophenyl in compound 15) or chloro (e.g., 3,5-dichlorophenyl) substituents, which alter solubility and receptor binding .
Anti-Exudative and Anti-Inflammatory Activity
The anti-exudative activity (AEA) of these compounds is evaluated in rodent models, with results compared to diclofenac sodium (8 mg/kg):
Key Findings :
- Furan-2-ylmethyl Enhancement: The dual furan substitution in the target compound likely contributes to its competitive AEA against diclofenac, as furan derivatives are known to modulate cyclooxygenase (COX) pathways .
- Halogenated Phenyl Groups : Chloro and fluoro substituents (e.g., 3-chloro-4-fluorophenyl) enhance AEA, possibly due to increased electrophilicity and receptor affinity .
- Electron-Donating Groups: Dimethylamino and methyl groups improve solubility but may reduce target binding compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
